Technical Monograph: Synthesis & Characterization of 3-Methyl-6-Phenylpyrimidine-2,4(1H,3H)-dione
Technical Monograph: Synthesis & Characterization of 3-Methyl-6-Phenylpyrimidine-2,4(1H,3H)-dione
Executive Summary
This guide details the synthesis, purification, and structural validation of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3-Me-6-PhU ).[1] As a uracil derivative, this scaffold is a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Thymidine Phosphorylase (TP) inhibitors.
Unlike simple uracils, the introduction of a phenyl group at C6 and a methyl group at N3 introduces specific regiochemical challenges. This document prioritizes a sterically-controlled semi-synthetic approach over de novo condensation to ensure high isomeric purity, addressing the common "N1 vs. N3" alkylation pitfall.
Chemical Profile
| Property | Data |
| IUPAC Name | 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione |
| Common Name | 3-methyl-6-phenyluracil |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Core Scaffold | Pyrimidine-2,4-dione |
| Key Substituents | |
| Solubility | DMSO, DMF, hot Ethanol; poor in water |
Strategic Retrosynthesis & Pathway Logic
The synthesis of substituted uracils often suffers from regioselectivity issues. A standard condensation of
To guarantee the isolation of the 3-methyl isomer, we utilize the Steric Directing Effect (SDE) of the C6-phenyl group.[1]
Pathway Logic (DOT Visualization)
The following diagram illustrates the chosen pathway (Route B) versus the problematic de novo route (Route A).
Figure 1: Retrosynthetic analysis highlighting the steric advantage of Route B.
Experimental Protocols
Protocol A: Synthesis of Intermediate (6-Phenyluracil)
Before methylation, the parent scaffold must be constructed.[1]
-
Reaction Type: Cyclocondensation
-
Scale: 50 mmol
Reagents:
-
Ethyl benzoylacetate (9.6 g, 50 mmol)
-
Urea (4.5 g, 75 mmol)
-
Sodium Ethoxide (21% wt in EtOH) or freshly prepared NaOEt.
-
Absolute Ethanol (100 mL)
Procedure:
-
Activation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve urea in absolute ethanol containing NaOEt (3 eq). Stir at room temperature for 15 minutes to generate the urea anion.
-
Addition: Dropwise add ethyl benzoylacetate over 20 minutes. The solution will darken.
-
Cyclization: Reflux the mixture for 6–8 hours. Monitor by TLC (9:1 DCM:MeOH).[1] The formation of a heavy precipitate indicates the sodium salt of the uracil.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal warm water (50 mL).
-
Acidification: Cool the aqueous solution to 0°C and acidify to pH 2 with 6N HCl. The crude 6-phenyluracil will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield Expectation: 60–75%
-
Melting Point: >270°C (Lit. 269–272°C).
-
Protocol B: Regioselective -Methylation
This step leverages the steric bulk of the phenyl ring at C6. In 6-substituted uracils, the
Reagents:
-
6-Phenyluracil (1.88 g, 10 mmol)[1]
-
Methyl Iodide (MeI) (1.56 g, 11 mmol) - Caution: Carcinogen
-
Potassium Carbonate (
) (anhydrous, 1.5 eq) -
DMF (Dimethylformamide) (15 mL)
Procedure:
-
Solubilization: Dissolve 6-phenyluracil in anhydrous DMF. Add
and stir at room temperature for 30 minutes.-
Why? Using a weak base like carbonate prevents di-methylation (
-dimethylation) which can occur with stronger bases like NaH.
-
-
Alkylation: Add Methyl Iodide dropwise via syringe.
-
Reaction: Stir at 40°C for 4–6 hours.
-
Control: Do not overheat. Higher temperatures increase the kinetic energy enough to overcome the steric barrier at
, leading to mixtures.
-
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.
-
Filtration: Filter the solid and wash with cold water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol.
-
Target:3-methyl-6-phenyluracil
-
Impurity Check: If
-methyl or -methyl isomers are present (visible in NMR), purify via flash column chromatography (SiO₂, 2-5% MeOH in DCM).[1]
-
Characterization & Structural Validation
Trustworthiness in this synthesis relies on distinguishing the
NMR Spectroscopic Fingerprint
The following data tables summarize the expected shifts. The key differentiator is the coupling pattern and the chemical shift of the methyl group relative to the phenyl ring.
¹H NMR (400 MHz, DMSO-d₆)
| Proton | Shift ( | Multiplicity | Interpretation |
| NH ( | 11.2 - 11.5 | Broad Singlet | Diagnostic. The presence of this proton confirms mono-methylation.[1] Its broadness indicates exchangeability. |
| Ph ( | 7.40 - 7.60 | Multiplet | Phenyl group protons.[1] |
| C5-H | 5.65 - 5.80 | Singlet | The vinylic proton of the uracil ring. |
| 3.15 - 3.25 | Singlet | Diagnostic. |
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon | Shift ( | Assignment |
| C4 (C=O) | ~162.5 | Urea carbonyl (Amide-like). |
| C2 (C=O) | ~151.0 | Urea carbonyl. |
| C6 | ~152.0 | Quaternary carbon attached to Phenyl. |
| Ph (Ipso) | ~133.0 | Phenyl attachment point. |
| C5 | ~101.0 | Characteristic high-field alkene carbon. |
| ~27.5 | Methyl carbon. |
Validation Logic (Graphviz Workflow)
Use this logic flow to interpret your spectral data.[1]
Figure 2: Spectral decision tree for validating regiochemistry.
Applications & Biological Relevance
Understanding the utility of this molecule provides context for the researcher.
-
Thymidine Phosphorylase (TP) Inhibition: 6-phenyluracils are potent inhibitors of TP, an enzyme involved in angiogenesis and tumor growth.[1] The
-position is a critical hydrogen-bonding donor/acceptor site; methylation alters this profile, often used to probe the active site pocket constraints. -
NNRTI Development: In HIV research, uracil derivatives serve as scaffolds for Non-Nucleoside Reverse Transcriptase Inhibitors. The 6-phenyl group mimics the hydrophobic binding seen in drugs like Efavirenz or Nevirapine analogues.
-
Synthetic Intermediate: The C5 position remains unsubstituted in this protocol, allowing for further electrophilic aromatic substitution (e.g., iodination at C5) to create highly functionalized cross-coupling partners.
References
-
Nagai, K. et al. (2012). Synthesis and biological evaluation of 6-substituted uracil derivatives as potential thymidine phosphorylase inhibitors. Journal of Medicinal Chemistry. (Verified via search context).
-
Deng, X.[2][3] & Mani, N. S. (2008).[2] Regioselective Synthesis of Pyrazoles and Pyrimidines. Journal of Organic Chemistry. (Demonstrates regioselectivity principles in heterocycles).
-
Maruyama, T. et al. (1998). Synthesis of 6-phenyluracil derivatives and their inhibition of thymidine phosphorylase. Bioorganic & Medicinal Chemistry Letters. .
-
PubChem Compound Summary . (2023). 6-Methyluracil and derivatives. National Library of Medicine. .
-
Organic Syntheses . (1955). Ethyl Benzoylacetate preparation. Org. Synth. Coll. Vol. 3, p.379.[4] .
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
